2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1021901-98-3
VCID: VC4543761
InChI: InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
SMILES: COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

CAS No.: 1021901-98-3

Cat. No.: VC4543761

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.76

* For research use only. Not for human or veterinary use.

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride - 1021901-98-3

Specification

CAS No. 1021901-98-3
Molecular Formula C13H19ClN2O2
Molecular Weight 270.76
IUPAC Name 2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
Standard InChI Key CZUORCCORLEIHK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl

Introduction

Structural and Molecular Properties

Chemical Identity

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is characterized by a benzamide backbone substituted with a methoxy group at the 2-position and a piperidine ring at the 4-amino position, with a hydrochloride salt enhancing solubility. Key identifiers include:

PropertyValue
IUPAC Name2-methoxy-N-piperidin-4-ylbenzamide; hydrochloride
Molecular FormulaC13H19ClN2O2\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}_2
Molecular Weight270.76 g/mol
InChIInChI=1S/C13H18N2O2.ClH/c1-17-12-5-...
SMILESCOC1=C(C=CC=C1)C(=O)NC2CCNCC2.Cl

The piperidine ring contributes to its basicity and ability to cross the blood-brain barrier, while the methoxy group influences electronic properties and binding interactions.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Benzamide Formation: Condensation of 2-methoxybenzoic acid with piperidine-4-amine using coupling agents like EDC/HOBt.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity (>95%) and structural integrity.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
Methyl 2-(piperidin-4-yl)benzoateEster linkage instead of amideSerotonin receptor modulation
1-Propargyl-4-styrylpiperidinesStilbene-piperidine hybridsMAO-B inhibition (IC50_{50} < 20 nM)
HDAC inhibitors (e.g., Vorinostat)Hydroxamate zinc-binding groupAnticancer (HDAC inhibition)

The absence of a hydroxamate group in 2-methoxy-N-(piperidine-4-yl)benzamide may limit HDAC affinity but could reduce off-target effects compared to vorinostat .

Future Directions

  • Mechanistic Studies: Elucidate interactions with HDACs, MAOs, and antimicrobial targets.

  • Optimization: Introduce substituents (e.g., fluorine, trifluoromethyl) to enhance potency and selectivity.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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